

validation of carbamate PTM identification methodology

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Compound Focus: [(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuterio(¹³C)methyl)carbamate

CAS No.: 1261170-75-5

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Methodologies for Carbamate PTM Identification

Carbamate PTMs are reversible modifications where carbon dioxide (CO₂) reacts with neutral amine groups on proteins (e.g., lysine side chains or N-termini) [1]. Their lability makes them difficult to detect, but a specific trapping method has been developed to enable systematic identification [2].

The table below summarizes the key characteristics of the primary methodology and its application:

Methodology Name	Core Principle	Key Reagent	Identified Carbamate Sites/Proteins	Model System Demonstrated	Key Advantages
Triethyloxonium (TEO) Tetrafluoroborate Trapping [2]	Covalently traps labile carbamates via O-ethylation for stabilization, enabling downstream proteomic analysis.	Triethyloxonium (TEO) tetrafluoroborate	Various sites in the soluble proteome; specific identification of the known Val-1 β site on human hemoglobin [2].	<i>E. coli</i> soluble proteome [3] [2], Human hemoglobin [2], <i>Arabidopsis thaliana</i> proteome [4]	Enables systematic identification under physiologically relevant conditions (pH 7.4); applicable to complex proteomes.
Validation & Application [3] [5]	Application of the TEO trapping methodology to discover novel carbamate PTMs.	Triethyloxonium (TEO) tetrafluoroborate	New carbamate PTMs in the soluble proteome.	<i>E. coli</i> [3] [5]	Supports the hypothesis that carbamate PTMs are more widespread in biology than previously known.

Detailed Experimental Protocol

For researchers aiming to implement this methodology, here is a detailed breakdown of the protocol based on the cited research.

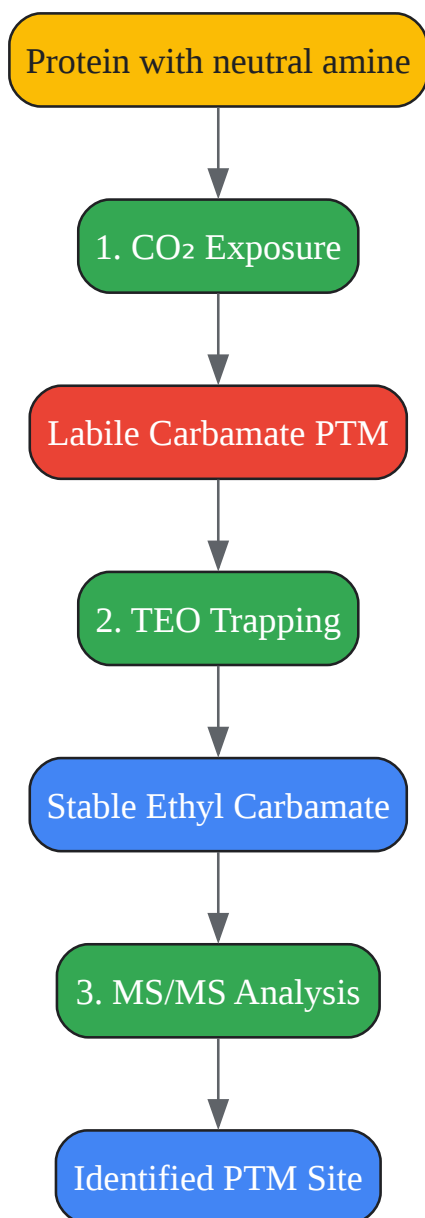
TEO Trapping and Identification of Protein Carbamates [2]

This protocol involves trapping carbamates, digesting proteins, and analyzing them via mass spectrometry.

- **Sample Preparation and Carbamate Formation:**

- Prepare the protein or proteome sample in a suitable buffer at **pH 7.4** to mimic physiological conditions.
 - Expose the sample to **CO₂/HCO₃⁻**. For validation, use **¹³CO₂/H¹³CO₃⁻** and confirm carbamate formation by observing a peak at **164 ppm** using **¹³C NMR spectroscopy** [2].
- **Carbamate Trapping:**
 - Add the water-soluble trapping reagent **triethyloxonium (TEO) tetrafluoroborate** to the sample.
 - Maintain the pH to ensure efficient trapping. The half-life of TEO in aqueous solution at physiological pH is approximately **6 minutes**, so the reaction should be performed promptly [2].
 - TEO ethylates the carbamate oxygen, converting the labile carbamate into a stable ethyl carbamate derivative.
- **Downstream Processing and Analysis:**
 - Digest the trapped and stabilized proteins enzymatically (e.g., with trypsin).
 - Analyze the resulting peptides using **LC-ESI-MS/MS** (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry).
 - The ethyl carbamate modification introduces a mass shift of **+72.021 Da** (for the ethyl carbamate group from the amine) on the modified amino acid, which can be detected by MS [2].

The following diagram illustrates the core workflow of this methodology:



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Key Insights for Researchers

- **Beyond Identification:** Research indicates that not all identified carbamate PTMs are functional. A study on *Arabidopsis* nucleoside diphosphate kinase discovered a carbamate on K9 that was **non-functional**, suggesting that non-functionality might be a feature of some carbamate PTMs [4].
- **A Widespread Phenomenon:** The successful application of this methodology in diverse organisms (*E. coli*, *Arabidopsis*, humans) supports the hypothesis that protein carbamylation is a **widespread and evolutionarily conserved mechanism** for CO₂ to directly influence protein function and cellular processes [3] [1] [2].

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